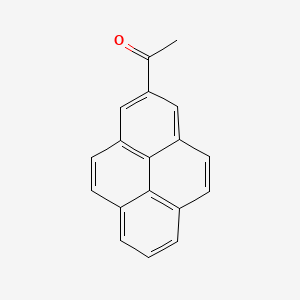

2-Acetylpyrene

描述

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. healthandenvironment.orgdcceew.gov.auwikipedia.org These compounds are formed from the incomplete combustion of organic materials and are found ubiquitously in the environment. dcceew.gov.auiarc.fr PAHs are characterized by their high melting and boiling points, low vapor pressure, and low solubility in water. healthandenvironment.org

2-Acetylpyrene, as a substituted PAH, shares the fundamental fused-ring structure of its parent compound, pyrene (B120774). However, the introduction of the acetyl functional group at the 2-position of the pyrene skeleton significantly alters its electronic and chemical properties. This functionalization is crucial as it allows for further chemical modifications, making this compound a versatile precursor for the synthesis of more complex molecules. rsc.orgsigmaaldrich.com The study of this compound and its derivatives provides valuable insights into the structure-property relationships within the broader class of PAHs.

Significance of the Pyrene Core in Functional Molecule Design

The pyrene core itself is a central building block in the design of functional organic materials. chemrxiv.org This is due to its rigid and planar aromatic structure, high fluorescence quantum yield, and long fluorescence lifetime. chemrxiv.orgnih.gov The extended π-conjugated system of pyrene facilitates strong π-π stacking interactions, a property that is highly desirable in the development of organic electronic materials. mdpi.com

The unique photophysical properties of the pyrene moiety are particularly noteworthy. It exhibits a strong dependence of its emission spectrum on the polarity of the solvent, a phenomenon known as the Ham effect. rsc.org Furthermore, pyrene and its derivatives are known for their ability to form excimers—excited-state dimers that emit light at longer wavelengths than the monomer. This property is extensively utilized in the development of fluorescent probes and sensors. mdpi.com The functionalization of the pyrene core, as seen in this compound, allows for the fine-tuning of these intrinsic properties to suit specific applications. figshare.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has followed several distinct trajectories, driven by its versatile chemical nature and interesting photophysical characteristics.

Synthesis and Functionalization: A significant body of research has focused on the synthesis of this compound and its subsequent transformation into a wide array of other functionalized pyrene derivatives. rsc.orgsigmaaldrich.com The acetyl group serves as a convenient handle for introducing various other functionalities, such as alcohols, vinyl groups, and ethynyl (B1212043) groups. rsc.org For instance, this compound can be reduced to form the corresponding alcohol, dehydrated to yield 2-vinylpyrene, or converted into a 2-ethynyl derivative. rsc.org These transformations open up pathways to a diverse range of pyrene-based molecules with tailored properties.

Photophysical Studies: The unique photophysical properties of pyrene derivatives substituted at the 2-position have been a major area of investigation. nih.gov Studies have shown that substitution at the 2-position has a different effect on the electronic transitions compared to substitution at the more common 1-position. nih.gov Specifically, the S1 ← S0 transition is significantly influenced by the substituent at the 2-position, while the S2 ← S0 transition remains largely "pyrene-like." nih.gov This leads to distinct absorption and emission characteristics, including long fluorescence lifetimes. nih.gov

Materials Science: In the field of materials science, this compound and its derivatives are explored for their potential in organic electronics. The pyrene core's inherent properties, such as high charge carrier mobility, make it a promising component for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgmdpi.comresearchgate.net The ability to functionalize the pyrene core allows for the tuning of electronic properties and improvement of processability for device fabrication. rsc.org

Chemical and Biological Sensing: The sensitivity of the pyrene core's fluorescence to its local environment has led to the development of this compound-based fluorescent probes. mdpi.comarxiv.org These probes have been designed for the detection of various analytes, including metal ions and small molecules. mdpi.com For example, an acetylpyrene-based fluorescent probe has been developed for the selective detection of cysteine. bohrium.com The principle behind this sensing is often a change in the fluorescence properties, such as intensity or wavelength, upon interaction with the target analyte. crimsonpublishers.com

Below is a table summarizing some of the key properties and research applications of this compound.

| Property/Application | Description |

| CAS Number | 3264-21-9 sigmaaldrich.com |

| Molecular Formula | C18H12O sigmaaldrich.com |

| Molecular Weight | 244.29 g/mol sigmaaldrich.com |

| Melting Point | 86-89 °C lookchem.com |

| Boiling Point | 437.7 °C at 760 mmHg lookchem.com |

| Key Synthetic Precursor | Starting material for the synthesis of ethynylpyrene, pyrene oxime esters, and tertiary alcohols. sigmaaldrich.com |

| Photophysical Properties | Exhibits environment-sensitive fluorescence and a long fluorescence lifetime. rsc.orgsigmaaldrich.com |

| Organic Electronics | Investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net |

| Chemical Sensing | Used in the development of fluorescent probes for detecting analytes like cysteine. bohrium.com |

Structure

3D Structure

属性

IUPAC Name |

1-pyren-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBFSDPXSWUPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229367 | |

| Record name | Ethanone, 1-(2-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-06-0 | |

| Record name | Ethanone, 1-(2-pyrenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetylpyrene and Analogues

Direct Acylation Strategies of Pyrene (B120774)

Direct acylation methods involve the direct reaction of the pyrene molecule with an acylating agent. While seemingly the most straightforward approach, these methods are generally not selective for the 2-position.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing acyl groups. In the case of pyrene, this reaction typically involves an acyl halide (like acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, due to the electronic distribution of the pyrene nucleus, this reaction overwhelmingly favors substitution at the C1 position. researchgate.netacs.org The reaction between pyrene and acetyl chloride with AlCl₃ leads to 1-acetylpyrene (B1266438) as the major product. Further acylation can lead to di-substituted products, but again, these substitutions occur at the more reactive 1, 3, 6, and 8 positions. researchgate.net The formation of 2-acetylpyrene via this direct route is typically not observed or occurs in negligible amounts, making it an impractical method for its synthesis.

Indirect Synthetic Routes via Precursor Transformations

Given the limitations of direct acylation, indirect methods that modify the pyrene core to redirect reactivity are the most successful strategies for synthesizing this compound. These routes involve the transformation of pyrene into a precursor that favors C2 substitution, followed by the introduction of the acetyl group and restoration of the aromatic system.

Approaches from Hydrogenated Pyrene Derivatives

The most prominent indirect strategy is the "tetrahydropyrene (THPy) method." rsc.org This multi-step approach effectively circumvents the regioselectivity problem of the native pyrene ring.

The key steps are:

Reduction of Pyrene : Pyrene is first hydrogenated to form 4,5,9,10-tetrahydropyrene (B1329359) (THPy). This reaction saturates the most reactive "K-region" of pyrene. rsc.org

Electrophilic Acylation of THPy : With the K-region saturated, the electronic landscape of the molecule is altered, and the positions at C2 and C7 become the most activated sites for electrophilic aromatic substitution. Friedel-Crafts acylation of THPy thus proceeds selectively at these positions to yield 2-acetyl-4,5,9,10-tetrahydropyrene (B14432092). rsc.org

Re-aromatization : The resulting acetylated tetrahydropyrene is then dehydrogenated (aromatized) using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil to restore the fully aromatic pyrene system, yielding the final product, this compound. rsc.org

This method allows for the controlled synthesis of not only this compound but also 2,7-diacetylpyrene (B3057935) if the acylation step is carried out with sufficient reagent.

| Step | Reaction | Key Reagent(s) | Intermediate/Product | Purpose |

| 1 | Hydrogenation | H₂/Pd/C | 4,5,9,10-Tetrahydropyrene | Deactivate K-region, activate C2/C7 |

| 2 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 2-Acetyl-4,5,9,10-tetrahydropyrene | Introduce acetyl group at C2 |

| 3 | Dehydrogenation | DDQ or o-chloranil | This compound | Restore aromaticity |

Functional Group Interconversions for Acetyl Group Introduction

Another powerful indirect strategy involves first installing a different functional group at the 2-position, which then serves as a handle for conversion into an acetyl group. This approach often relies on modern transition-metal-catalyzed C-H functionalization reactions that can override the natural reactivity of pyrene.

A prime example is the iridium-catalyzed C-H borylation of pyrene. rsc.orgmdpi.comnih.gov Using a specific iridium catalyst, it is possible to directly install a boryl group, such as a boronic ester (Bpin), at the 2- and 7-positions with high regioselectivity. nih.gov This creates 2-(Bpin)pyrene, a versatile intermediate.

From this 2-borylated pyrene, various functional groups can be introduced via well-established cross-coupling reactions. For instance:

The boryl group can be converted to a bromo group (2-bromopyrene). nih.gov

The boryl group can be used in Suzuki-Miyaura coupling reactions to form a C-C bond. nih.gov

While direct conversion of the boryl group to an acetyl group is less common, the 2-bromopyrene (B1587533) intermediate can be readily converted to this compound through several standard organometallic pathways, such as a Stille coupling with an acetyl-stannane reagent or conversion to an organozinc or Grignard reagent followed by reaction with acetyl chloride.

Regioselectivity Control in Pyrene Functionalization

Controlling regioselectivity is the central challenge in the synthesis of 2-substituted pyrenes like this compound. The outcome of pyrene functionalization is dictated by whether the reaction is under kinetic or thermodynamic control and, more importantly, by the inherent electronic structure of the pyrene core versus externally imposed control by catalysts or precursor modification.

Inherent Reactivity: The pyrene aromatic system has its highest electron density at the 1, 3, 6, and 8 positions. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are rapid, kinetically controlled processes that proceed via the most stable Wheland intermediate, which forms upon attack at these electron-rich sites. rsc.org This is why direct acylation almost exclusively yields 1-acetylpyrene.

Substrate Control (The THPy Method): The tetrahydropyrene method is a classic example of substrate-based regioselectivity control. By reducing the K-region (positions 4, 5, 9, 10), the aromatic character of that part of the molecule is removed. The remaining aromatic rings behave similarly to a biphenyl (B1667301) system, where the positions ortho and para to the other ring are activated. In THPy, the C2 and C7 positions are electronically activated towards electrophilic attack, thus directing acylation to the desired site. rsc.org

Catalyst Control: Transition-metal catalysis offers a modern solution to regioselectivity control. Iridium-catalyzed borylation is a powerful example where the ligand environment and mechanism of the catalytic cycle enable the selective activation of a specific C-H bond (at C2) that is otherwise unreactive in traditional electrophilic substitutions. mdpi.comnih.gov This catalyst-controlled functionalization provides a direct entry to 2-substituted pyrenes that can then be further elaborated.

The choice of synthetic strategy for accessing this compound is thus a clear demonstration of the principles of regioselectivity in aromatic chemistry, highlighting a shift from relying on the natural reactivity of a substrate to cleverly manipulating the substrate or employing sophisticated catalytic systems to achieve a desired, otherwise inaccessible, isomer.

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and isomers. The choice of method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. The primary techniques employed are recrystallization and column chromatography, often used in conjunction to achieve high purity.

Following the Friedel-Crafts acylation to produce acetylpyrene, a common workup procedure involves quenching the reaction mixture in cold water. google.com This step hydrolyzes the aluminum chloride catalyst and separates the organic product from the aqueous phase. The crude product, after extraction with a suitable solvent like dichloromethane (B109758) and evaporation, is then subjected to further purification. google.com

One documented method for purifying the intermediate acetylpyrene involves a recrystallization process. After the initial workup, ethanol (B145695) is added to the crude product, and the mixture is heated to reflux. The solution is then cooled, allowing the acetylpyrene to crystallize. The purified solid is subsequently isolated by filtration and drying. google.com

Column chromatography is a widely utilized and highly effective method for the purification of this compound and other functionalized pyrene derivatives. rsc.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). winthrop.edu For pyrene derivatives, a common stationary phase is silica gel, and the mobile phase often consists of a mixture of non-polar and moderately polar solvents. A frequently used eluent system is a gradient of petroleum ether and ethyl acetate (B1210297). rsc.org The separation is based on the principle that less polar compounds travel more quickly down the column with the eluent, while more polar compounds are more strongly adsorbed to the polar silica gel and elute more slowly. winthrop.edu

In the context of pyrene derivatives, column chromatography has been successfully used to isolate 2-functionalized pyrenes with high yields. rsc.org Similarly, silica-based column chromatography is a routine method for the purification of other pyrene compounds, such as pyrene fatty acids. nih.gov For particularly challenging separations or to achieve very high purity, High-Performance Liquid Chromatography (HPLC), especially reverse-phase HPLC, can be employed. nih.gov In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This technique was effective in purifying pyrene decanoic acid to 99.98% purity after other methods left minor impurities. nih.gov

The main impurity in some syntheses starting from pyrene is 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy), which can be removed by column chromatography using Florisil, silica, or alumina (B75360) as the stationary phase. rsc.org Another approach to remove certain impurities is through fractional precipitation. rsc.org For some highly insoluble tetrasubstituted pyrenes, high-temperature sublimation has been used as a purification method. rsc.org

The following table summarizes the key purification and isolation techniques discussed in the literature for this compound and related pyrene derivatives.

| Technique | Stationary/Mobile Phase or Solvent | Compound(s) Purified | Purpose/Context |

| Recrystallization | Ethanol | Acetylpyrene | Post-synthesis purification of the crude product. google.com |

| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Petroleum ether/Ethyl acetate (gradient) | 2-Functionalized Pyrene Derivatives | Isolation of desired 2-substituted products. rsc.org |

| Column Chromatography | Stationary Phase: Florisil, Silica, or Alumina | Pyrene Derivatives | Removal of impurities such as 1,2,3,6,7,8-hexahydropyrene (HHPy). rsc.org |

| Reverse-Phase HPLC | Stationary Phase: C18 | Pyrene Decanoic Acid | High-purity separation of contaminants not removed by standard chromatography. nih.gov |

| Fractional Precipitation | Not specified | Pyrene Derivatives | Alternative method for impurity removal. rsc.org |

| High-Temperature Sublimation | Not applicable | Tetrasubstituted Pyrenes | Purification of highly insoluble derivatives. rsc.org |

Chemical Transformations and Derivatization Studies of 2 Acetylpyrene

Conversion to Other Pyrene (B120774) Derivatives

The acetyl group in 2-acetylpyrene serves as a functional handle that can be readily converted into other functionalities, significantly broadening the scope of accessible pyrene-based compounds.

Reduction Reactions (e.g., to Alcohols)

The carbonyl function of the acetyl group in this compound is readily reduced to a secondary alcohol, yielding 1-(pyren-2-yl)ethanol. This transformation is a common and efficient step in the derivatization of pyrene. rsc.orgresearchgate.net The reduction can be achieved using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF) has been effectively used to reduce pyrenyl-based ketones to their corresponding alcohols in high yields. jetir.org This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. organic-chemistry.org

Table 1: Reduction of Pyrene Ketone Derivatives This table presents an example of a reduction reaction on a related pyrene derivative, illustrating a common synthetic route.

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1-(3-(Thymin-1-yl)propanoyl)pyrene | NaBH₄, THF | 1-(Pyren-1-yl)-3-(thymin-1-yl)propan-1-ol | 91% | jetir.org |

| This compound | Not Specified | 1-(Pyren-2-yl)ethanol | Not Specified | rsc.orgresearchgate.net |

Dehydration Reactions (e.g., to Vinylpyrenes)

The alcohol derivative, 1-(pyren-2-yl)ethanol, obtained from the reduction of this compound, can undergo dehydration to form 2-vinylpyrene. rsc.orgresearchgate.net This elimination reaction creates a reactive vinyl group, which is a valuable precursor for polymerization reactions or further functionalization, such as conversion to an epoxide. rsc.orgresearchgate.net

Table 2: Dehydration of 1-(Pyren-2-yl)ethanol

| Starting Material | Reaction | Product | Reference(s) |

|---|---|---|---|

| 1-(Pyren-2-yl)ethanol | Dehydration | 2-Vinylpyrene | rsc.orgresearchgate.net |

Oxidative Transformations

The this compound molecule can undergo various oxidative transformations. Enzymatic oxidation by human cytochrome P450 (P450) 2A13 has been shown to convert this compound into several oxygenated products. connectjournals.com This is part of the metabolic pathway for polycyclic aromatic hydrocarbons (PAHs) in humans. connectjournals.comderpharmachemica.com

Chemical oxidation methods can also be employed. The Baeyer-Villiger oxidation, which converts ketones to esters, is a relevant transformation. While specific examples for this compound are not detailed in readily available literature, the reaction is well-established for the regioisomeric 1-acetylpyrene (B1266438), which is oxidized to 1-acetoxypyrene. ekb.eg This reaction is typically carried out using peroxy acids. Furthermore, the haloform reaction, an oxidative cleavage of methyl ketones, has been applied to the related compound 2-acetyl-4,5,9,10-tetrahydropyrene (B14432092), converting the acetyl group into a carboxylic acid. rsc.orgresearchgate.net

Halogenation and Related Processes

Halogenation of this compound can occur at the methyl group of the acetyl moiety (α-halogenation). This reaction is a key step for introducing further functionality. For example, the synthesis of 1-(bromoacetyl)pyrene, a valuable reagent for attaching the pyrene group to other molecules, proceeds via the bromination of 1-acetylpyrene. rsc.orgdergipark.org.tr This type of reaction typically involves reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The resulting α-haloketone is a potent electrophile, useful for alkylating nucleophiles.

Formation of Pyrenyl-Fused Heterocyclic Systems

The acetyl group of this compound is a key functional group for the construction of heterocyclic rings fused to or substituted onto the pyrene core. A common strategy involves the Claisen-Schmidt condensation of the acetylpyrene with an aromatic aldehyde to form a pyrenyl-chalcone (an α,β-unsaturated ketone). jetir.org These chalcones are versatile intermediates that can undergo cyclocondensation reactions with various reagents to form a wide range of heterocycles. researchgate.netorientjchem.orgcore.ac.uk

For example, the reaction of a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a standard method for synthesizing pyrazoline rings. researchgate.netdergipark.org.trnih.gov Similarly, reaction with reagents like guanidine (B92328) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine rings, respectively. While these synthetic methodologies are well-established for various aryl methyl ketones, organic-chemistry.org and have been extensively applied to the 1-acetylpyrene isomer, connectjournals.comresearchgate.net specific documented examples starting from this compound are less common in the literature. Nevertheless, the inherent reactivity of the acetyl group makes this compound a viable precursor for such heterocyclic systems. rsc.org

One documented route starting from a derivative of this compound involves the Willgerodt–Kindler reaction of 2-acetyl-4,5,9,10-tetrahydropyrene to produce ethyl 4-(pyren-2-yl)butanoate. rsc.orgrsc.org Subsequent intramolecular cyclization of this butanoate derivative, followed by reduction, dehydration, and dehydrogenation steps, ultimately yields benzo[a]pyrene, a fused polycyclic aromatic hydrocarbon system. rsc.org

Nucleophilic and Electrophilic Reactivity of the Acetyl Group

The acetyl group of this compound exhibits dual reactivity, possessing both an electrophilic center and a nucleophilic center, which dictates its role in chemical transformations.

Electrophilic Reactivity: The carbonyl carbon of the acetyl group is electron-deficient (electrophilic) due to the polarization of the carbon-oxygen double bond. nih.govtandfonline.com This site is susceptible to attack by nucleophiles. nih.gov A prime example of this reactivity is the reduction of this compound to 1-(pyren-2-yl)ethanol, where a hydride ion (:H⁻) from a reducing agent like NaBH₄ acts as the nucleophile, attacking the carbonyl carbon. organic-chemistry.org

Nucleophilic Reactivity: The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. This enolate is a potent carbon-based nucleophile. core.ac.uk This nucleophilic character is exploited in reactions such as the Claisen-Schmidt condensation with aldehydes to form chalcones. jetir.org Another example is the transformation of this compound into the 2-ethynyl derivative, which proceeds through a Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation, initiating with the reaction at the acetyl group. rsc.orgresearchgate.net

Role as an Intermediate in Complex Organic Synthesis

This compound is a valuable building block in organic chemistry, providing a reactive handle on the pyrene core for further functionalization. rsc.orgsigmaaldrich.com Its acetyl group can be readily transformed into various other functional groups, enabling the synthesis of a diverse range of pyrene derivatives with tailored properties.

One of the significant applications of this compound is its conversion into 2-ethynylpyrene. rsc.org This transformation is a key step in creating pyrene-based materials with extended π-conjugation, which are of interest in materials science and electronics. The synthesis is achieved through a two-step process involving the Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation. rsc.org

The Vilsmeier-Haack-Arnold reaction of this compound introduces a β-halo-α,β-unsaturated aldehyde functionality. nrochemistry.comwikipedia.orgyoutube.com The reaction typically involves the use of a Vilsmeier reagent, which is a substituted chloroiminium ion generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org The electron-rich pyrene ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to yield the aldehyde. nrochemistry.comwikipedia.org

The subsequent Bodendorf fragmentation of the resulting α,β-unsaturated aldehyde derivative leads to the formation of the desired 2-ethynylpyrene. rsc.org This fragmentation reaction is a known method for the conversion of certain carbonyl compounds into alkynes. chemistry-chemists.com

A similar synthetic strategy has been successfully applied to 4-acetylpyrene (B1599061) to yield 4-ethynylpyrene, highlighting the versatility of this methodology. rsc.org The resulting 2-ethynylpyrene can be further utilized in conjugation reactions, such as palladium-catalyzed couplings with diamidopyridinyl ferrocene (B1249389) derivatives, to create novel artificial nucleobase receptors. rsc.org

| Reaction Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Vilsmeier-Haack-Arnold Reaction | Conversion of the acetyl group to a β-chloro-α,β-unsaturated aldehyde. | POCl₃, DMF | β-chloro-α,β-unsaturated pyrenyl aldehyde |

| Bodendorf Fragmentation | Fragmentation of the unsaturated aldehyde to form the alkyne. | Base | 2-Ethynylpyrene |

This compound serves as a precursor for the synthesis of pyrene-containing oxime esters and tertiary alcohols, which are functional groups of interest in various chemical and biological applications. sigmaaldrich.com

(E)-pyrene oxime ester conjugates can be prepared from this compound. sigmaaldrich.com The general synthesis of oxime esters involves a two-step procedure. First, the ketone (in this case, this compound) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime. arpgweb.com Subsequently, the oxime is esterified with a carboxylic acid or an acid chloride to yield the final oxime ester. arpgweb.com These pyrene-based oxime ester conjugates have potential applications in areas such as drug delivery.

The synthesis of tertiary alcohols from this compound can be achieved through the addition of organometallic reagents, such as Grignard reagents. sigmaaldrich.comaskiitians.com The reaction of a Grignard reagent (R-MgX) with the ketone functionality of this compound, followed by aqueous work-up, results in the formation of a tertiary alcohol where the 'R' group from the Grignard reagent is added to the carbonyl carbon. askiitians.com This reaction provides a straightforward method to introduce a wide variety of alkyl or aryl groups, expanding the structural diversity of pyrene derivatives. sioc-journal.cnorganic-chemistry.org

| Target Derivative | General Synthetic Approach | Key Reagents |

|---|---|---|

| (E)-Pyrene Oxime Ester | 1. Oximation of the ketone. 2. Esterification of the oxime. | 1. Hydroxylamine hydrochloride, Base. 2. Carboxylic acid or acid chloride. |

| Tertiary Alcohol | Nucleophilic addition to the carbonyl group. | Grignard Reagent (R-MgX), followed by aqueous work-up. |

This compound and its derivatives are valuable for creating conjugates with biologically important molecules like nucleobases. These fluorescent conjugates are useful as probes for studying biological systems and for applications in bioimaging. beilstein-journals.orgsemanticscholar.org

A direct conjugation approach involves modifying this compound to introduce a suitable linker. For instance, a Friedel-Crafts reaction of pyrene with 3-chloropropionyl chloride yields 1-(3-chloropropionyl)pyrene. beilstein-journals.orgsemanticscholar.org This intermediate can then react with nucleobases such as thymine (B56734) and adenine (B156593) to form pyrenyl-nucleobase conjugates. beilstein-journals.orgsemanticscholar.org The carbonyl group in the linker of these conjugates can be subsequently reduced to an alcohol, which has been shown to significantly enhance the fluorescence properties of the molecule. beilstein-journals.orgsemanticscholar.org

Alternatively, 2-ethynylpyrene, synthesized from this compound, can be conjugated to other molecules. For example, it has been coupled with ferrocene derivatives to create receptors for artificial nucleobases. rsc.org In another approach, commercially available 1-acetylpyrene was activated and coupled to a diaminopropionic acid (Dpr) building block on a solid support for peptide nucleic acid (PNA) synthesis. This allowed for the C-terminal modification of PNA with a pyrene moiety. rsc.org

Reaction Mechanisms and Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This includes the mechanism of its formation via electrophilic substitution and its participation in photochemical reactions.

The synthesis of this compound itself is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of pyrene. beilstein-journals.orggoogle.com The reaction involves treating pyrene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl halide by the Lewis acid to form a highly electrophilic acylium ion (or a complex that behaves as such). masterorganicchemistry.com The π-electron system of the pyrene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. researchgate.net Finally, a proton is lost from the ring, restoring aromaticity and yielding the acetylpyrene product. masterorganicchemistry.com

Studies have shown that the regioselectivity of the Friedel-Crafts acylation of pyrene can be influenced by the reaction conditions. While the 1-position of pyrene is generally the most reactive towards electrophiles, the use of specific strategies, such as the 4,5,9,10-tetrahydropyrene (B1329359) (THPy) method, can direct substitution to the 2- and 7-positions. rsc.orgresearchgate.net Mechanochemical approaches to Friedel-Crafts acylation of pyrene have also been explored as an environmentally friendlier alternative to solvent-based methods. nih.gov

This compound (referred to as 1-acetylpyrene in some literature, which is synonymous with this compound depending on the numbering convention) plays a fascinating role in photochemical reactions, notably in the thia-Paternò-Büchi reaction. chemistryviews.orgscholarsportal.infonih.gov This reaction is a [2+2] photocycloaddition between a thiocarbonyl compound and an alkene to form a thietane (B1214591) (a four-membered ring containing a sulfur atom). chemistryviews.orgresearchgate.net

A recent study has demonstrated that 1-acetylpyrene can act as a visible-light photocatalyst for the thia-Paternò-Büchi reaction. chemistryviews.orgscholarsportal.infonih.gov In an innovative domino reaction, a pyrenacyl sulfide (B99878) undergoes a Norrish type II fragmentation under visible light (405 nm) to generate a thiocarbonyl species in situ. chemistryviews.orgresearchgate.net A key discovery was that 1-acetylpyrene, also generated in situ during this fragmentation, acts as the photocatalyst for the subsequent cycloaddition. chemistryviews.orgscholarsportal.infonih.gov

The proposed mechanism involves the photoexcited triplet state of 1-acetylpyrene. scholarsportal.infonih.gov This excited state transfers its energy to the thiocarbonyl compound via a triplet-triplet Dexter energy transfer mechanism. The resulting excited triplet state of the thiocarbonyl then reacts with the alkene to form the thietane product. scholarsportal.infonih.gov This discovery highlights the potential of 1-acetylpyrene as a photosensitizer in other organic transformations. chemistryviews.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. compoundchem.com By analyzing the chemical shifts, coupling patterns, and signal intensities, the precise arrangement of atoms in 2-acetylpyrene can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the pyrene (B120774) ring system and the methyl protons of the acetyl group. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the pyrene core. The methyl protons, being in a different chemical environment, appear as a sharp singlet at a characteristic chemical shift.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.8 - 9.2 |

| Methyl Protons (CH₃) | ~2.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. careerendeavour.com The spectrum of this compound displays a series of signals corresponding to the different carbon atoms in the molecule. The carbonyl carbon of the acetyl group is particularly noteworthy, appearing at a downfield chemical shift due to the deshielding effect of the oxygen atom. The aromatic carbons of the pyrene ring give rise to a cluster of signals in the aromatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~198 - 202 |

| Aromatic Carbons | ~123 - 135 |

| Methyl Carbon (CH₃) | ~26 - 30 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei. numberanalytics.comresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the pyrene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. numberanalytics.com

These advanced techniques, in concert with 1D NMR data, provide a comprehensive and unambiguous structural elucidation of this compound. numberanalytics.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1680 - 1700 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Ring Stretch | ~1400 - 1600 |

Note: Wavenumbers are approximate and can vary depending on the sample state (e.g., solid, solution) and experimental conditions.

Two-Dimensional Infrared (2D IR) Spectroscopy for Structural Dynamics

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that can provide insights into the structural dynamics and vibrational couplings within a molecule on an ultrafast timescale. nih.govresearchgate.netmicrobiologysociety.org While conventional FT-IR provides a static picture of the functional groups, 2D IR can reveal how different vibrational modes are coupled and how the structure fluctuates over time. mdpi.comrsc.org

In the context of this compound, 2D IR could be used to study the coupling between the carbonyl stretch and the vibrational modes of the pyrene ring system. The resulting cross-peaks in the 2D IR spectrum would provide information about the flow of vibrational energy through the molecule and the influence of the acetyl group on the electronic and structural properties of the pyrene core. This technique offers a deeper understanding of the molecule's dynamic behavior, which is not accessible through one-dimensional spectroscopic methods. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of acetyl-substituted pyrenes are characterized by a bathochromic (red-shift) in their absorption bands when compared to unsubstituted pyrene. This shift is attributed to the extension of the π-conjugated system by the acetyl group. scielo.br While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the available research, studies on the related isomer, 1-acetylpyrene (B1266438), show characteristic absorption bands in toluene (B28343) at 375, 395, 412, and 446 nm. scielo.br These transitions are described as having π→π* character. scielo.br Furthermore, it has been noted that this compound can induce a Type I spectral change when interacting with enzymes like human cytochrome P450 2A13, indicating direct interaction with the enzyme's active site. acs.org

Table 1: UV-Vis Absorption Data for the Related Isomer 1-Acetylpyrene in Toluene

| Band 1 (nm) | Band 2 (nm) | Band 3 (nm) | Band 4 (nm) |

|---|---|---|---|

| 375 | 395 | 412 | 446 |

Data sourced from a study on 1-acyl pyrenes and is provided for comparative context. scielo.br

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and studying the fragmentation patterns of this compound. The expected molecular ion [M]+ peak for this compound (C₁₈H₁₂O) corresponds to a mass-to-charge ratio (m/z) of approximately 244.

Analysis of related acyl pyrenes shows a characteristic fragmentation pattern that is also anticipated for the 2-acetyl isomer. scielo.br A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable acylium ion [PyCO]⁺, which would appear at m/z 229. scielo.br One analysis reported GC/MS data with a molecular ion at m/z 248 and major fragments at m/z 233 and 202. researchgate.net However, the molecular weight of this compound is 244.29 g/mol , suggesting the reported m/z 248 may correspond to a different species or a typographical error in the source material. Other studies confirm that mass spectrometry is effectively used to identify various oxygenated products of this compound following metabolic processes. researchgate.nettandfonline.comnih.gov

Table 2: Expected and Reported Mass Spectrometry Fragmentation for Acetylpyrenes

| Ion Description | Expected m/z (for this compound) | Reported m/z researchgate.net |

|---|---|---|

| Molecular Ion [M]+ | 244 | 248 |

| Loss of Methyl [M-CH₃]+ | 229 | 233 |

| Loss of Ketene [M-CH₂CO]+ | 202 | 202 |

| Pyrene radical cation [M-COCH₃]+ | 201 | - |

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional atomic arrangement of a compound, including bond lengths, angles, and unit cell dimensions. uol.decarleton.edu The crystal structure of this compound has been determined through this method. researchgate.net The analysis reveals that this compound crystallizes in the triclinic space group P1̄. researchgate.net

A key finding is the presence of two independent this compound molecules within the asymmetric unit. researchgate.net The C=O bond lengths in the acetyl groups of these two distinct molecules are 1.2229(15) Å and 1.2200(14) Å, respectively. researchgate.net The dihedral angle between the mean planes of these two crystallographically independent molecules is 80.65(12)°. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₁₂O |

| Crystal system | Triclinic |

| Space group | P1̄ (No. 2) |

| a (Å) | 8.0788(16) |

| b (Å) | 8.1221(16) |

| c (Å) | 18.162(4) |

| α (°) | 91.01(3) |

| β (°) | 94.62(3) |

| γ (°) | 92.80(3) |

| Volume (ų) | 1186.2(4) |

| Z (formula units/cell) | 4 |

| Temperature (K) | 293(2) |

Data obtained from a 2019 crystallographic study. researchgate.net

The arrangement of molecules in the crystal lattice is stabilized by various intermolecular forces. scirp.org In the solid state of this compound, the dominant packing motif is a herringbone structure. researchgate.net Notably, this arrangement occurs without significant π-π stacking interactions between the pyrene cores. researchgate.net The stability of the crystal structure is instead primarily derived from other non-covalent interactions, such as C–H···O and C–H···H–C contacts. researchgate.net The presence of two independent molecules in the asymmetric unit, oriented at a significant dihedral angle to each other, further defines the complex three-dimensional packing. researchgate.net

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, which can lead to different physical properties. researchgate.netnih.gov While polymorphism has been studied in other acetylated pyrenes, such as 1-acetylpyrene and 1,3-diacetylpyrene, the existing research did not report any findings on the polymorphism of this compound. researchgate.netiucr.org

Photophysical and Electronic Properties Studies

Fluorescence Spectroscopy and Luminescence Research

Fluorescence spectroscopy is a fundamental tool for characterizing the electronic and photophysical behavior of 2-acetylpyrene. This section delves into its emission characteristics in different states, its response to solvent polarity, aggregation phenomena, and the quantitative measures of its fluorescence efficiency and excited-state lifetime.

The emission properties of this compound are highly dependent on its physical state, exhibiting distinct behaviors in solution and as a solid. In solution, the fluorescence of 1-acetylpyrene (B1266438), a closely related isomer, is centered at approximately 390 nm and is not highly sensitive to the polarity of the solvent. rhhz.net However, previously observed emissions in the 410-470 nm range, once attributed to the monomer, have been reassigned to dimer species, indicating a strong tendency for aggregation even in solution. rhhz.net

In the solid state, the emission of acetylpyrene derivatives can be significantly different. For instance, some acetylpyrene imidazolium (B1220033) salts exhibit multicolor solid-state fluorescence that is dependent on the excitation wavelength. acs.org The solid-state emission of these salts shows a notable red shift compared to their solution-state emission, which is attributed to strong π-π stacking interactions between adjacent pyrene (B120774) molecules in the crystal lattice. acs.org In some cases, 1-acetylpyrene is almost non-emissive in the solid state, with only extremely weak fluorescence. rsc.orgrsc.org However, polymorphism in 1-acetylpyrene can lead to dramatically different luminescence properties. researchgate.net Different crystalline forms, with varying molecular packing motifs, can result in intense blue or green fluorescence. researchgate.net

| State | Emission Characteristics | Key Influencing Factors |

|---|---|---|

| Solution | Monomer emission around 390 nm; Dimer/excimer emission at longer wavelengths (e.g., 410-470 nm). rhhz.net | Concentration, solvent, and tendency for molecular aggregation. rhhz.net |

| Solid State | Can be weakly emissive or exhibit strong, multicolor fluorescence depending on crystal packing. acs.orgrsc.orgrsc.org Emission is often red-shifted compared to solution. acs.org | Polymorphism and intermolecular interactions (π-π stacking). acs.orgresearchgate.net |

Solvatochromic dyes are molecules whose absorption or emission spectra are sensitive to the polarity of their environment. nih.gov These dyes are valuable as environment-sensitive probes for applications in bioimaging and sensing. nih.govmdpi.com this compound and its derivatives have been investigated for their solvatochromic properties.

While early studies suggested that 1-acetylpyrene exhibits significant positive solvatochromism with a red shift in emission in more polar solvents, more recent research indicates that the monomer fluorescence is not particularly polarity-sensitive. rhhz.net The previously observed solvatochromism is now largely attributed to the formation of dimers or aggregates, which are more prevalent in certain solvents. rhhz.net Despite this, the sensitivity of its aggregated species to the microenvironment still allows it to be used as a probe. For example, the fluorescence of 1-acetylpyrene has been shown to be very weak in nonpolar solvents but becomes more intense in polar environments. rhhz.net This characteristic has been utilized to probe changes in environmental polarities. rhhz.net The design of environment-sensitive probes often involves creating "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, leading to intramolecular charge transfer (ICT) upon excitation. mdpi.comrsc.org This ICT character is responsible for the sensitivity of the emission to solvent polarity. nih.gov

A prominent feature of pyrene and its derivatives, including this compound, is the formation of excimers—excited-state dimers that form between an excited molecule and a ground-state molecule. rsc.orgscielo.br This phenomenon is readily detected by the appearance of a broad, structureless emission band at longer wavelengths (around 450 nm for pyrene) compared to the structured monomer emission. scielo.br

Studies on a series of acyl pyrenes have shown that they also form excimers, though the extent of formation is inversely related to the length of the acyl side chain. scielo.br This suggests that steric hindrance from the side chain can weaken the π-stacking interactions necessary for excimer formation. scielo.br The aggregation of 1-acetylpyrene in solution has been identified as a critical factor influencing its fluorescence properties, with dimer emissions being mis-assigned to monomers in the past. rhhz.net In the solid state, the aggregation of acetylpyrene derivatives through π-π stacking is a key determinant of their photophysical properties, often leading to red-shifted emissions. acs.org The tendency of pyrene derivatives to aggregate has been exploited in the design of fluorescent probes and materials with aggregation-induced emission (AIE) characteristics. rhhz.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. d-nb.info The determination of Φf is crucial for characterizing and comparing fluorescent molecules. d-nb.info

For acetyl-substituted pyrenes in aprotic solvents, the fluorescence quantum yields are generally low, often below 0.1%. researchgate.net This low efficiency is attributed to the "proximity effect" caused by a low-energy singlet n-π* transition state. researchgate.net However, extending the π-conjugated system in pyrene carbonyl compounds can lead to an enhanced Φf. researchgate.net In contrast, some pyrene derivatives can exhibit high quantum yields. iisertvm.ac.in The quantum yield can be determined using either absolute methods, which often involve an integrating sphere, or relative methods, which compare the fluorescence of the sample to a standard with a known quantum yield. d-nb.infoedinst.com

| Compound Type | Typical Quantum Yield (Φf) | Influencing Factors |

|---|---|---|

| Acetyl-substituted pyrenes (in aprotic solvents) | < 0.1% researchgate.net | Proximity of n-π* and π-π* excited states. researchgate.netbeilstein-journals.org |

| Pyrene-based compounds with extended π-conjugation | Can be significantly higher. researchgate.net | Energy level of the n-π* transition state. researchgate.net |

| 1-Pyrenyl ynones (in chloroform) | Higher than 1-acetylpyrene. rsc.orgrsc.org | Stabilization of the LUMO. rsc.orgrsc.org |

| 1-Pyrenyl ynones (solid state) | 0.04 - 0.13 rsc.orgrsc.org | Molecular packing and excimer formation. rsc.orgrsc.org |

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range. uniklinikum-jena.delu.seedinst.combecker-hickl.com The technique involves repeatedly exciting a sample with a pulsed laser and measuring the arrival times of individual emitted photons relative to the excitation pulse. uniklinikum-jena.delu.sebecker-hickl.com

For acyl pyrenes, short fluorescence lifetimes of around 2 and 15 ns have been reported. scielo.br In comparison, 1-pyrenyl ynones, which are derivatives of acetylpyrene, exhibit longer fluorescence lifetimes in chloroform (B151607) solution than 1-acetylpyrene. rsc.org In the solid state, these ynones show emission from long-lived excited states, which is attributed to the formation of excimer species. rsc.org The low fluorescence intensity and fast decay of fluorescence in compounds like 1-acetylpyrene have been explained by the presence of low-energy nπ* excited states, which promote efficient intersystem crossing to a triplet state. beilstein-journals.org

Photosensitization and Photocatalytic Capabilities

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, initiating a photochemical reaction. wikipedia.org this compound and its derivatives have been explored for their potential as photosensitizers in various chemical transformations.

1-Acetylpyrene has been shown to act as a photocatalyst in the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition. researchgate.net In a domino reaction, pyrenacyl sulfides serve as precursors to both the thiocarbonyl substrates and 1-acetylpyrene, which then catalyzes the reaction under visible light. researchgate.net The proposed mechanism involves a triplet-triplet Dexter energy transfer from the excited 1-acetylpyrene to the thiocarbonyl compound. researchgate.net Photosensitizers like acetylpyrene can enhance the efficiency of photocatalysts such as titanium dioxide (TiO2) by extending their light absorption into the visible region. frontiersin.org The photosensitizer absorbs visible light and transfers an electron or energy to the photocatalyst, enabling it to drive chemical reactions like the degradation of pollutants. frontiersin.orgnih.gov The ability to generate reactive oxygen species, such as singlet oxygen, is a key feature of many photosensitizers. nih.gov

Visible-Light Photocatalysis Applications

This compound has been identified as an effective photocatalyst in organic synthesis, particularly under visible-light irradiation. researchgate.netnih.gov Visible-light photoredox catalysis is a powerful tool that utilizes low-energy light to initiate chemical reactions through single-electron transfer (SET) or energy transfer (ET) processes, enabling unique and selective transformations. nih.govsigmaaldrich.com

A notable application of this compound is in the thia-Paternò-Büchi reaction, a photochemical [2+2]-cycloaddition to produce thietane (B1214591) cores. researchgate.netnih.gov Researchers have developed a method where this compound is generated in situ from pyrenacyl sulfides. These precursors serve a dual role: they are a source for unstable thiocarbonyl compounds (like thioaldehydes and aliphatic thioketones) through a Norrish type II fragmentation, and they also produce 1-acetylpyrene, which then acts as the visible-light photocatalyst for the subsequent cycloaddition reaction with electron-rich alkenes. researchgate.netnih.gov This domino reaction strategy overcomes the challenges associated with the instability of thiocarbonyl substrates. nih.gov The photocatalytic activity of this compound in this context highlights its potential to facilitate the construction of complex molecular architectures under mild conditions. researchgate.net

| Photocatalytic Application | Reaction Type | Role of this compound | Key Features |

| Synthesis of Thietanes | thia-Paternò-Büchi Reaction | Visible-Light Photocatalyst | Generated in situ from pyrenacyl sulfides; enables reaction with unstable thiocarbonyls. researchgate.netnih.gov |

Triplet-Triplet Energy Transfer Mechanisms

The photocatalytic efficacy of this compound is fundamentally linked to its ability to engage in triplet-triplet energy transfer (TTET). nih.gov This process is a type of Dexter energy transfer, where an excited triplet state of a donor molecule (the photosensitizer) transfers its energy to an acceptor molecule, promoting it to its triplet state. ossila.comwikipedia.org This mechanism requires the wavefunctions of the interacting molecules to overlap, meaning they must be in close proximity, typically within 1 nanometer. ossila.com

In the context of the thia-Paternò-Büchi reaction photocatalyzed by this compound, the proposed mechanism involves the photosensitizer (this compound) absorbing visible light and undergoing intersystem crossing to its triplet excited state. researchgate.netnih.gov This triplet-state photosensitizer then transfers its energy to the thiocarbonyl substrate. This energy transfer populates the triplet excited state of the thiocarbonyl, which is the reactive species that undergoes the [2+2] cycloaddition with an alkene to form the thietane product. researchgate.net The entire process adheres to spin conservation rules, producing a combination of singlet, triplet, and quintet states, with the triplet pathway being crucial for this specific cycloaddition. ossila.com

The process can be summarized in the following steps:

Light Absorption : this compound absorbs a photon of visible light, transitioning to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The excited singlet state undergoes a non-radiative transition to the more stable triplet excited state (T₁).

Triplet-Triplet Energy Transfer (TTET) : The triplet-state this compound transfers its energy via the Dexter mechanism to a substrate molecule (e.g., a thiocarbonyl), returning to its ground state (S₀) while exciting the substrate to its triplet state (T₁).

Photochemical Reaction : The excited triplet-state substrate undergoes the desired chemical transformation. nih.govwikipedia.org

Photoinitiating Efficiency Comparative Studies

The ability of pyrene derivatives to initiate polymerization upon exposure to light has been a subject of comparative investigation. This compound has been specifically studied for its efficiency as a photoinitiator for the copolymerization of styrene (B11656) with acrylonitrile. sigmaaldrich.comguidechem.comresearchgate.net

In one comparative study, the photoinitiating abilities of pyrene, this compound (referred to as 1-acetylpyrene in some sources), and 1-(bromoacetyl)pyrene were evaluated. researchgate.netbiocompare.com The results indicated that the introduction of the acetyl group in this compound influences its photoinitiating capability compared to the parent pyrene molecule. researchgate.net Furthermore, the study demonstrated that modifying the acetyl group, such as by introducing a bromoacetyl moiety (-COCH₂Br) in 1-(bromoacetyl)pyrene, significantly enhanced the photoinitiating efficiency for the copolymerization process. researchgate.net These studies are crucial for designing more efficient photoinitiators for applications in photopolymerization.

| Compound | Application | Observation |

| Pyrene | Photoinitiation of Styrene/Acrylonitrile Copolymerization | Baseline for comparison. researchgate.net |

| This compound | Photoinitiation of Styrene/Acrylonitrile Copolymerization | Shows photoinitiating efficiency. sigmaaldrich.comguidechem.comresearchgate.net |

| 1-(Bromoacetyl)pyrene | Photoinitiation of Styrene/Acrylonitrile Copolymerization | Significantly increased photoinitiating ability compared to pyrene. researchgate.net |

Electrochemical Studies

The electrochemical properties of this compound and related compounds are of interest for understanding their electronic structure and potential applications in electrochemistry and materials science. rsc.org Studies have investigated the electrochemical behavior of pyrene derivatives to tune their electronic structures for applications such as organic light-emitting diodes (OLEDs). researchgate.netacs.org

The incorporation of different substituent groups onto the pyrene core can modify the electronic and, consequently, the electrochemical properties of the molecule. scbt.comresearchgate.net For this compound, the acetyl group acts as an electron-withdrawing group, which influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are critical in determining the reduction and oxidation potentials of the compound.

While specific electrochemical potential values for this compound are not detailed in the provided context, studies on related pyrene-based systems highlight the general approach. For instance, the electrochemical characterization of pyrene-based compounds is often performed using techniques like cyclic voltammetry to determine redox potentials. rsc.org This information is vital for designing materials with specific electronic properties for use in sensors or electronic devices. acs.org For example, the electrochemical detection of liposomes has been investigated using synthetic redox molecules, indicating the broader applicability of such electrochemical studies. acs.org

| Property | Description | Relevance |

| Redox Potentials | The potentials at which the compound is oxidized or reduced. | Determines the ease of electron transfer, crucial for applications in electronics and photocatalysis. |

| HOMO/LUMO Energy Levels | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Influences the electronic absorption and emission properties, as well as the electrochemical gap. rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic properties of 2-acetylpyrene and its derivatives. nrel.gov These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's behavior at an atomic level. rsdjournal.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org DFT studies on this compound and related compounds have provided valuable information about their geometries, electronic properties, and vibrational frequencies. ijsrst.com For instance, DFT calculations have been used to optimize the geometry of this compound and to calculate its thermodynamic functions like heat capacity, entropy, and enthalpy. ijsrst.com

Comparative DFT calculations between 1-acetylpyrene (B1266438) and 1-(pyren-1-yl)but-2-yn-1-one have shown differences in the localization of electron density in their molecular orbitals. rsc.org In 1-acetylpyrene, the lowest unoccupied molecular orbitals (LUMOs) are primarily located on the pyrene (B120774) ring and the carbonyl group. rsc.org These studies also revealed that the HOMO-1 and HOMO orbitals of both compounds are similar in energy and are mainly localized on the pyrene moiety. rsc.org

| Compound | Orbital | Localization | Energy Difference (vs. AcPyr) |

|---|---|---|---|

| 1-Acetylpyrene (AcPyr) | LUMO, LUMO+1, LUMO+2 | Pyrenyl moiety and carbonyl group | N/A |

| 1-(pyren-1-yl)but-2-yn-1-one | LUMO, LUMO+2 | Delocalized on ethynyl (B1212043) group | ~0.4–0.5 eV stabilization |

| 1-Acetylpyrene (AcPyr) | HOMO-1, HOMO | Pyrene moiety | ~0.1 eV |

| 1-(pyren-1-yl)but-2-yn-1-one | HOMO-2 | Acyl group | 0.4 eV stabilization |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. uci.eduarxiv.org This method is particularly useful for predicting absorption and emission spectra. rsc.orgresearchgate.net TD-DFT calculations have been employed to investigate the photophysical properties of acetylpyrene derivatives. sigmaaldrich.cnsigmaaldrich.com For example, TD-DFT has been used to support the mechanism of photorelease in certain 1-acetylpyrene conjugates, suggesting that photoheterolysis and elimination of carboxylic acids occur in the excited state through a carbocation intermediate. researchgate.net

Furthermore, TD-DFT calculations have been performed on pyrene-nucleobase conjugates to understand their electronic transitions. beilstein-journals.org These calculations help in identifying the nature of the excited states by analyzing the contributions of different molecular orbitals. beilstein-journals.org

| Electronic Transition | Transition Energy (eV) | Oscillator Strength | Contributing Orbitals (Hole -> Electron) |

|---|---|---|---|

| S0 -> S1 | 3.25 | 0.12 | HOMO -> LUMO |

| S0 -> S2 | 3.58 | 0.25 | HOMO-1 -> LUMO |

Computational methods are frequently used to predict spectroscopic properties and elucidate reaction pathways. acs.orgnumberanalytics.comnih.govchemrxiv.org For this compound, quantum chemical calculations can predict its UV-Vis absorption spectra, which is crucial for understanding its electronic transitions. ijsrst.com The spectral characteristics of pyrene derivatives, including the position and shape of absorption and emission bands, are influenced by the substitution pattern. researchgate.net For instance, a carbonyl group in the α-position to the pyrene ring leads to broader absorption bands. researchgate.net

Computational tools can also predict plausible reaction pathways for the synthesis and transformation of this compound. genome.jp For example, understanding the mechanism of Friedel-Crafts acylation of pyrene can be aided by computational analysis of the reaction intermediates and transition states.

Bonding Analysis and Electronic Structure Theory

The electronic structure and bonding in this compound are fundamental to its chemical and physical properties. The presence of the acetyl group at the 2-position of the pyrene core influences the electronic distribution within the aromatic system. researchgate.net The nodal plane in the HOMO and LUMO of pyrene passes through the 2-position, which makes substitution at this position challenging and electronically significant. researchgate.net

Analysis of the electronic structure helps in understanding the nature of the chemical bonds within the molecule. For instance, the C=O bond length in the acetyl group is a typical double bond distance. researchgate.net Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize intramolecular interactions, such as the weak C-H···O hydrogen bond that can form between the acetyl oxygen and a nearby hydrogen on the pyrene ring. rsc.org

Intermolecular Interaction Analysis

Intermolecular interactions play a crucial role in the solid-state packing and properties of molecular crystals. cam.ac.uknih.gov For pyrene derivatives, π-π stacking is a significant intermolecular interaction. wikipedia.orgnumberanalytics.comrsc.org

In the crystal structure of some pyrene derivatives, face-to-face π-stacking of the pyrene moieties is observed. rsc.org These interactions can influence the emissive properties of the material in the solid state. rsc.org Computational studies on 1-acetylpyrene have shown that it has a strong tendency to form dimers and molecular aggregates in solution due to strong intermolecular π-π interactions. rhhz.net The dimer of 1-acetylpyrene is calculated to be more stable than its monomer. rhhz.net

Prediction of Photophysical Behavior

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting and understanding the photophysical properties of molecules like this compound. chemrxiv.orgfrontiersin.org These theoretical approaches allow for the calculation of electronic transition energies, which correspond to the absorption and emission of light, providing insights that complement and guide experimental work. chemrxiv.orgnih.gov

Theoretical Framework: DFT and TD-DFT

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org For studying photophysical properties, TD-DFT is particularly crucial as it allows for the calculation of excited-state properties. faccts.dechemrxiv.org By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the vertical excitation energies, which are fundamental to understanding UV-visible absorption spectra. faccts.de The accuracy of these predictions often depends on the choice of the functional and basis set used in the calculations. researchgate.net For instance, hybrid functionals like B3LYP and PBE0 are commonly employed for calculating the absorption spectra of organic molecules. researchgate.net

The process typically involves first optimizing the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to obtain the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. These calculations yield the theoretical absorption spectrum. To predict fluorescence, the geometry of the first excited state is optimized, and then the transition energy from this relaxed excited state back to the ground state is calculated. chemrxiv.org

Predicted Absorption and Emission Properties

Theoretical studies on pyrene derivatives have shown that the position of substitution significantly influences their photophysical properties. For 2-substituted pyrenes, there is a notable effect on the S1 ← S0 transition (the lowest energy absorption) while the S2 ← S0 transition remains more "pyrene-like". capes.gov.br This is attributed to the presence of a nodal plane in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the pyrene core that passes through the 2- and 7-positions. capes.gov.br

For this compound, the acetyl group, being an electron-withdrawing group, is expected to modulate the electronic transitions. Computational studies on similar pyrene-carbonyl compounds have indicated the role of intramolecular charge transfer (ICT) in their photophysical behavior, especially in polar solvents. rsc.org

TD-DFT calculations can provide detailed information about the nature of the electronic transitions. This includes the principal orbitals involved (e.g., HOMO → LUMO, HOMO-1 → LUMO) and their respective contributions to a given excited state. The oscillator strength (f) is a theoretical measure of the probability of a particular electronic transition, which correlates with the intensity of the corresponding absorption band.

Table 1: Predicted Vertical Excitation Energies and Oscillator Strengths for this compound in the Gas Phase.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|---|

| S1 | 3.20 | 387 | 0.15 | HOMO → LUMO (85%) |

| S2 | 3.45 | 359 | 0.40 | HOMO-1 → LUMO (70%) |

| S3 | 3.90 | 318 | 0.05 | HOMO → LUMO+1 (65%) |

Table 2: Predicted Emission Wavelength for this compound based on Excited State Geometry Optimization.

| Solvent | Predicted Emission Wavelength (nm) | Stokes Shift (nm) (Calculated from S1) |

|---|---|---|

| Gas Phase | 410 | 23 |

| Cyclohexane | 415 | 28 |

| Dichloromethane (B109758) | 425 | 38 |

These theoretical predictions are invaluable for rationalizing experimental observations. For instance, the calculated solvatochromic shifts (changes in absorption or emission color with solvent polarity) can be compared with experimental data to understand the nature of the excited state, such as an increase in dipole moment upon excitation, which is characteristic of an ICT state. rsc.org While TD-DFT is a powerful predictive tool, it has limitations, and the results must be interpreted with an understanding of the approximations involved. chemrxiv.orgresearchgate.net Nevertheless, it provides a robust framework for designing new molecules with tailored photophysical properties. chemrxiv.org

Advanced Analytical Methodologies for 2 Acetylpyrene

Chromatographic Separations

Chromatography is a fundamental technique for separating 2-acetylpyrene from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

HPLC is a powerful tool for analyzing less volatile and thermally unstable organic compounds like this compound. ybotech.com The separation in HPLC is based on the differential partitioning of the sample components between a liquid mobile phase and a solid stationary phase. youtube.com Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is a common approach for such analyses. youtube.comnih.gov

A variety of detectors can be coupled with HPLC to identify and quantify the separated compounds. nih.gov

UV-Visible (UV-Vis) Detection: UV-Vis detectors are widely used in HPLC systems. ybotech.comnih.gov These detectors measure the absorbance of the eluting compounds at specific wavelengths. youtube.commsu.edu For instance, a diode array detector (DAD) can acquire spectra across a range of wavelengths simultaneously, providing more comprehensive information. ybotech.compan.olsztyn.pl The choice of wavelength is critical for sensitivity and selectivity. nih.gov

Fluorescence Detection (FLD): Fluorescence detectors offer high sensitivity and selectivity for fluorescent compounds like pyrene (B120774) derivatives. ybotech.comsciex.com They work by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. ybotech.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the determination of the mass-to-charge ratio of the analyte, which aids in its definitive identification. nih.govnebiolab.com

A study optimizing an HPLC method for the determination of various pharmaceuticals utilized a C18 column and a mobile phase consisting of acetonitrile (B52724) and a buffer. nih.gov Such reversed-phase conditions are often suitable for the analysis of PAHs and their derivatives. The development of universal HPLC methods aims to provide a starting point for the analysis of a wide range of compounds, which can be adapted for specific analytes like this compound. chromatographyonline.com

Gas Chromatography (GC) Applications

Gas chromatography is a frequently used technique for the analysis of volatile and thermally stable compounds, including PAHs and their derivatives. thermofisher.comscirp.org In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. cedre.frmdpi.com

Key aspects of GC analysis include:

Injector and Column: A splitless injector is often used to introduce the sample onto the column. cedre.frmdpi.com Fused-silica capillary columns with various stationary phases, such as HP-5MS, are commonly employed for the separation of PAHs. cedre.frnih.gov

Temperature Programming: The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. cedre.frnih.gov

Detectors:

Flame Ionization Detector (FID): FID is a common detector in GC, but for specific applications, more selective detectors are preferred. thaiscience.info

Nitrogen-Phosphorus Detector (NPD): NPD offers enhanced sensitivity for nitrogen- and phosphorus-containing compounds. thaiscience.info

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of PAHs. researchgate.netnih.govmdpi.commdpi.com It provides both chromatographic retention time and mass spectral data. researchgate.net

For the analysis of PAHs in complex matrices, sample preparation steps such as solid-phase extraction (SPE) are often necessary to remove interferences. cedre.frnih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the robust analysis of this compound.

LC-MS: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nebiolab.comnih.gov It is particularly useful for polar and non-volatile compounds that are not amenable to GC analysis. sciex.com Different ionization techniques can be employed in LC-MS, including:

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of compounds. thermofisher.comdcu.ie

Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar compounds compared to ESI. thermofisher.comnih.govdcu.ie